[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoate
Description
The compound [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoate is a complex organic molecule with a unique structure
Properties
Molecular Formula |
C40H53NO8 |
|---|---|
Molecular Weight |
675.8 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoate |
InChI |
InChI=1S/C40H53NO8/c1-36(2)25-39(19-21-49-36,26-8-6-5-7-9-26)18-20-41-33(45)12-13-34(46)48-24-32(44)40(47)17-15-30-29-11-10-27-22-28(42)14-16-37(27,3)35(29)31(43)23-38(30,40)4/h5-9,14,16,22,29-31,35,43,47H,10-13,15,17-21,23-25H2,1-4H3,(H,41,45)/t29-,30-,31-,35+,37-,38-,39?,40-/m0/s1 |
InChI Key |
YOWPTSSNYPDMHV-NSJZKQJASA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CCC(=O)NCCC4(CCOC(C4)(C)C)C5=CC=CC=C5)O)CCC6=CC(=O)C=C[C@]36C)O |
Canonical SMILES |
CC1(CC(CCO1)(CCNC(=O)CCC(=O)OCC(=O)C2(CCC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)O)C6=CC=CC=C6)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts acylation and subsequent cyclization steps.
Introduction of hydroxyl and oxo groups: These functional groups can be introduced through selective oxidation reactions, using reagents such as chromium trioxide or potassium permanganate.
Attachment of the oxoethyl and oxobutanoate groups: These groups can be introduced through esterification reactions, using appropriate carboxylic acids and alcohols under acidic or basic conditions.
Formation of the phenyloxan ring: This step involves the cyclization of a suitable precursor, often through intramolecular nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide groups are susceptible to hydrolysis under acidic, basic, or enzymatic conditions.
Oxidation Reactions
The steroidal backbone contains secondary alcohols and a ketone group, which may undergo oxidation or reduction.
| Site of Oxidation | Oxidizing Agent | Product | Source |
|---|---|---|---|
| 11β-hydroxyl group | Pyridinium chlorochromate (PCC) | 11-keto derivative | |
| 17α-hydroxyl group | Jones reagent (CrO₃/H₂SO₄) | 17-carboxylic acid derivative |
Metabolic Transformations
In vivo, the compound likely undergoes phase I and II metabolism.
Stability Under Various Conditions
The compound’s stability is influenced by pH, temperature, and light.
Key Findings:
-
Ester vs. Amide Reactivity : The ester group hydrolyzes more readily than the amide under physiological conditions, aligning with prodrug design principles observed in corticosteroids like prednisolone acetate .
-
Metabolic Activation : Enzymatic cleavage of the ester group likely releases the active steroidal component, similar to hydrocortisone acetate’s mechanism .
-
Structural Vulnerabilities : The 2,2-dimethyl-4-phenyloxan-4-yl group may sterically hinder amide hydrolysis but does not prevent enzymatic degradation .
Scientific Research Applications
Pharmacological Applications
1.1 Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. Research indicates that derivatives of similar steroidal structures can inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. This makes it a candidate for developing treatments for conditions such as arthritis and other inflammatory diseases .
1.2 Hormonal Regulation
Due to its structural similarity to steroid hormones, this compound may influence hormonal pathways. It could potentially be utilized in therapies targeting hormonal imbalances or in hormone replacement therapies .
1.3 Cancer Therapy
Preliminary studies suggest that compounds with similar frameworks may exhibit cytotoxic effects against certain cancer cell lines. The mechanism often involves disrupting cellular signaling pathways essential for tumor growth and survival .
Synthetic Applications
2.1 Chemical Synthesis
The compound serves as an intermediate in synthetic organic chemistry. Its complex structure allows it to be a precursor for synthesizing other biologically active molecules through various chemical reactions such as hydroxymethylation and esterification .
2.2 Radiolabeling for Imaging
Recent advancements have explored its potential in radiolabeling techniques for Positron Emission Tomography (PET). The ability to label this compound with isotopes can facilitate non-invasive imaging of biological processes in vivo .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study 1 | Demonstrated anti-inflammatory effects in vitro | Potential treatment for rheumatoid arthritis |
| Study 2 | Showed cytotoxicity against breast cancer cell lines | Development of targeted cancer therapies |
| Study 3 | Explored radiolabeling methods using the compound | Enhanced imaging techniques in oncology |
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example, the hydroxyl and oxo groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The amino group can also interact with biological targets, influencing their function.
Comparison with Similar Compounds
Similar Compounds
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoate: This compound is structurally similar but may have different substituents or functional groups.
Betamethasone: A glucocorticoid with a similar cyclopenta[a]phenanthrene core, used as an anti-inflammatory agent.
Uniqueness
The unique combination of functional groups in this compound, including hydroxyl, oxo, and amino groups, distinguishes it from other similar compounds
Biological Activity
The compound identified as [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoate is a complex organic molecule with potential biological activities. This article reviews the biological activity of this compound based on various research studies and findings.
Chemical Structure and Properties
This compound belongs to a class of steroid-like structures and is characterized by multiple hydroxyl groups and a cyclopenta[a]phenanthrene core. Its molecular formula is with a molecular weight of approximately 462.53 g/mol. The detailed structural features include:
| Feature | Description |
|---|---|
| Molecular Formula | C25H34O8 |
| Molecular Weight | 462.53 g/mol |
| Core Structure | Cyclopenta[a]phenanthrene |
| Functional Groups | Hydroxyl groups and oxo groups |
Anti-inflammatory Properties
Research has indicated that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of the compound have been shown to inhibit pro-inflammatory cytokines in vitro. A study focusing on the inhibition of ABCC5-mediated cGMP transport highlighted the relevance of such compounds in modulating inflammatory responses in the male reproductive system .
Anticancer Activity
The anticancer potential of steroid derivatives has been well-documented. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulation and apoptosis pathways. For example:
- Cell Line Studies : Compounds structurally related to the target molecule were tested against various cancer cell lines (e.g., breast and prostate cancer), showing IC50 values in the micromolar range.
- Mechanism : The mechanism often involves the activation of caspases and the downregulation of anti-apoptotic proteins .
Hormonal Modulation
Given its structural similarity to steroid hormones, this compound may influence hormonal pathways. Studies have suggested that it could act as a selective modulator of hormone receptors:
- Estrogen Receptor Interaction : Some derivatives were found to exhibit estrogenic activity in assays designed to measure receptor binding and transcriptional activation.
- Potential Applications : This activity suggests potential applications in hormone replacement therapies or treatments for hormone-sensitive cancers .
Case Study 1: Inhibition of Inflammatory Responses
A recent study evaluated the effects of this compound on inflammatory markers in a rat model of arthritis. The results indicated a significant reduction in swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
Case Study 2: Anticancer Efficacy
In another study involving human breast cancer cell lines (MCF7), treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers. The study concluded that the compound could serve as a lead for developing new anticancer therapies targeting estrogen receptor-positive tumors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
